molecular formula C6H9ClF2N2O B6247949 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride CAS No. 2649023-81-2

7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride

Cat. No. B6247949
CAS RN: 2649023-81-2
M. Wt: 198.6
InChI Key:
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Description

7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride (DFMO-HCl) is a synthetic organic compound that has found various applications in scientific research. It is a useful intermediate in organic synthesis, and its unique properties have made it a valuable tool in the study of biochemical and physiological processes.

Mechanism of Action

7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride acts by inhibiting the enzyme ornithine decarboxylase (ODC). ODC is an enzyme involved in the regulation of polyamine metabolism. By inhibiting ODC, 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride can reduce the levels of polyamines in the body, which in turn can lead to a variety of physiological effects.
Biochemical and Physiological Effects
7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce the levels of polyamines in the body, which can lead to a reduction in cell proliferation and apoptosis. It has also been shown to inhibit the growth of cancer cells and to reduce inflammation. In addition, it has been shown to reduce the levels of reactive oxygen species, which can lead to a decrease in oxidative stress.

Advantages and Limitations for Lab Experiments

7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride is a useful reagent for laboratory experiments due to its relatively low cost and easy availability. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride is a powerful inhibitor of ODC and should be used with caution. In addition, it is important to remember that the effects of 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride may vary depending on the experimental conditions.

Future Directions

There are several potential future directions for the use of 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride in scientific research. One potential direction is to explore the use of 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride as an inhibitor of other enzymes involved in polyamine metabolism. Another potential direction is to investigate the effects of 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride on other biochemical and physiological processes. Additionally, further research could be conducted to determine the effects of 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride on the development and progression of various diseases. Finally, further research could be conducted to investigate the potential therapeutic applications of 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride.

Synthesis Methods

7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride can be synthesized in a two-step process. In the first step, a difluoromethylation reaction is performed on a spirocyclic intermediate, producing the desired 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride. In the second step, the 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride is hydrolyzed to obtain the hydrochloride salt. The synthesis of 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride has been described in several scientific publications and is relatively straightforward.

Scientific Research Applications

7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis and as a probe for studying the structure and function of proteins. It has also been used to study the effects of drugs on the body, as well as to study the biochemical and physiological effects of various compounds. In addition, it has been used to study the effects of environmental toxins on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride involves the reaction of 2,5-dimethoxyaniline with difluoromethyl ketone followed by cyclization with ethyl chloroformate and sodium azide. The resulting compound is then treated with hydrochloric acid to obtain the final product.", "Starting Materials": [ "2,5-dimethoxyaniline", "difluoromethyl ketone", "ethyl chloroformate", "sodium azide", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,5-dimethoxyaniline is reacted with difluoromethyl ketone in the presence of a base such as potassium carbonate to form 7-(difluoromethyl)-5-methoxy-2,6-diazaspiro[3.4]oct-6-ene.", "Step 2: The resulting compound is then treated with ethyl chloroformate and sodium azide in the presence of a catalyst such as triethylamine to form 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene.", "Step 3: The final step involves the treatment of the compound with hydrochloric acid to obtain 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride." ] }

CAS RN

2649023-81-2

Product Name

7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride

Molecular Formula

C6H9ClF2N2O

Molecular Weight

198.6

Purity

95

Origin of Product

United States

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